molecular formula C11H10ClN B1619931 7-Chloro-2,4-dimethylquinoline CAS No. 88499-96-1

7-Chloro-2,4-dimethylquinoline

Cat. No.: B1619931
CAS No.: 88499-96-1
M. Wt: 191.65 g/mol
InChI Key: ZUQZYIPMTITDFX-UHFFFAOYSA-N
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Description

7-Chloro-2,4-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of a chlorine atom at the 7th position and methyl groups at the 2nd and 4th positions makes this compound unique and of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic catalysts. Another method includes the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of environmentally benign catalysts and green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,4-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-2,4-dimethylquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their antimicrobial and antiviral properties.

    Medicine: This compound is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2,4-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes, leading to the accumulation of toxic metabolites in pathogens, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Comparison: While these compounds share structural similarities with 7-Chloro-2,4-dimethylquinoline, the position of the chlorine and methyl groups significantly influences their chemical reactivity and biological activity. For instance, 4-Chloro-2,6-dimethylquinoline may exhibit different substitution patterns and pharmacological properties compared to this compound, highlighting the importance of positional isomerism in quinoline chemistry .

Properties

IUPAC Name

7-chloro-2,4-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQZYIPMTITDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345604
Record name 7-Chloro-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88499-96-1
Record name 7-Chloro-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88499-96-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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